4-(3-Benzyl-thioureido)-benzoic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >43 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-(benzylcarbamothioylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(19)12-6-8-13(9-7-12)17-15(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAKQZPSSALVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354787 | |
| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
109310-93-2 | |
| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic analysis of 4-(3-Benzyl-thioureido)-benzoic acid derivatives
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(3-Benzyl-thioureido)-benzoic Acid Derivatives
Executive Summary
This technical guide offers a comprehensive exploration of the essential spectroscopic techniques for the structural elucidation and characterization of this compound and its derivatives. These compounds, featuring a versatile structure with benzoic acid, thiourea, and benzyl moieties, are of significant interest in medicinal chemistry and materials science.[1][2][3] This document provides senior application scientists, researchers, and drug development professionals with the foundational principles, detailed experimental protocols, and in-depth spectral interpretation strategies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, this guide establishes a robust, self-validating framework for unambiguous molecular characterization.
Introduction: The Significance of Benzyl-thioureido-benzoic Acid Derivatives
This compound is a multifaceted molecule that serves as a valuable building block in organic synthesis.[2] Its structure combines three key functional groups: a carboxylic acid, a thiourea linkage, and a benzyl group. This unique combination provides multiple reactive sites, making it a precursor for a wide array of heterocyclic compounds and complex organic molecules.[2] Derivatives of this core structure have been investigated for a range of biological activities, including as potential enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, highlighting the critical need for precise and reliable analytical methods to confirm their identity, purity, and structural integrity.[1][4][5]
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. By grounding every claim in authoritative sources and presenting data in a clear, comparative format, we aim to provide a trustworthy and expert-level resource for professionals in the field.
Caption: General synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise & Causality: Experimental Choices
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this class of compounds. This is because the acidic protons of the carboxylic acid (-COOH) and the thiourea (-NH) groups are less prone to rapid exchange in DMSO-d₆, resulting in sharper, more easily identifiable signals.[6] Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm, providing a universal reference point.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic regions.[7]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.
-
D₂O Exchange: To confirm the identity of -NH and -COOH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
Caption: Standard workflow for NMR analysis.
Spectral Interpretation
The power of NMR lies in its predictable chemical shifts. The following table summarizes the expected signals for the parent compound, this compound.
| ¹H NMR Data (Typical Shifts in DMSO-d₆) | ¹³C NMR Data (Typical Shifts in DMSO-d₆) |
| Chemical Shift (ppm) | Assignment |
| ~12.9 | Singlet, 1H, -COOH |
| ~11.9 | Singlet, 1H, -NH- (adjacent to Benzyl) |
| ~11.1 | Singlet, 1H, -NH- (adjacent to Phenyl) |
| 7.9 - 8.0 | Multiplet, 2H, Aromatic (Benzoic acid) |
| 7.2 - 7.4 | Multiplet, 7H, Aromatic (Benzyl & Benzoic acid) |
| ~4.8 | Doublet, 2H, -CH₂- (Benzyl) |
Note: Chemical shifts are approximate and can vary based on substitution patterns and solvent.[4][8][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: Experimental Choices
The KBr (potassium bromide) pellet method is a common and effective technique for analyzing solid samples.[11] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a non-interacting matrix for the sample. This avoids solvent peaks that could obscure important regions of the spectrum.
Experimental Protocol: FTIR
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. An air background spectrum should be collected first.
Caption: Standard workflow for UV-Vis spectroscopy.
Spectral Interpretation
Thiourea derivatives typically exhibit characteristic absorption bands in the UV region.
| Typical UV-Vis Absorption Maxima (λₘₐₓ) | | :--- | :--- | | Wavelength Range (nm) | Electronic Transition | | ~230 - 250 | n→π* (involving non-bonding electrons on sulfur) [12][13]| | ~290 - 310 | π→π* (associated with the thiocarbonyl and aromatic systems) [1]|
The presence of aromatic rings and the thiourea moiety leads to a conjugated system, resulting in these distinct absorption bands. The exact λₘₐₓ values can be influenced by the specific substituents on the aromatic rings.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.
Expertise & Causality: Experimental Choices
Electron Impact (EI) is a common ionization method that uses high-energy electrons to ionize the sample molecule, forming a molecular ion (M⁺•). This high energy often causes the molecular ion to break apart into smaller, characteristic fragments, providing a structural fingerprint.
Experimental Protocol: MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Separate the resulting positively charged ions (the molecular ion and fragment ions) based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Caption: General workflow for Mass Spectrometry.
Spectral Interpretation
For this compound (MW = 286.35), the mass spectrum will provide two key pieces of information.
-
Molecular Ion Peak (M⁺•): The peak with the highest m/z value should correspond to the intact molecular ion. For the parent compound, this would be at m/z = 286.
-
Fragmentation Pattern: The fragmentation of thiourea compounds is often charge-directed. [14]Common fragmentation pathways for this structure include:
| Common Fragments in Mass Spectrometry | | :--- | :--- | | m/z Value | Likely Fragment Identity | | 286 | [M]⁺•, Molecular Ion | | 121 | [C₇H₅O₂]⁺, Benzoic acid fragment | | 91 | [C₇H₇]⁺, Tropylium ion (from benzyl group) | | 77 | [C₆H₅]⁺, Phenyl cation |
The tropylium ion at m/z 91 is a very common and stable fragment resulting from the rearrangement and cleavage of the benzyl group and is a strong indicator of its presence. [15]Cleavage on either side of the thiourea core is also expected. [16][17]
Integrated Analysis: A Holistic Approach to Structure Confirmation
No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unassailable structural confirmation.
Caption: Integrated data confirms the final structure.
A proposed structure for a this compound derivative is validated as follows:
-
MS confirms the correct molecular weight. The presence of a peak at m/z 91 strongly suggests a benzyl group.
-
FTIR confirms the presence of the key functional groups: N-H (thiourea), C=O (carboxylic acid), and aromatic rings.
-
UV-Vis shows electronic transitions consistent with the conjugated thiourea and aromatic systems.
-
¹H and ¹³C NMR provide the definitive blueprint, showing the exact number and type of protons and carbons and their connectivity, confirming the arrangement of the benzyl, thiourea, and benzoic acid moieties.
Conclusion
The spectroscopic characterization of this compound derivatives is a systematic process that relies on the synergistic application of NMR, FTIR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By understanding the principles behind each method, making informed experimental choices, and carefully interpreting the resulting data, researchers can confidently determine and validate the structure of these important compounds, paving the way for their further development in scientific and pharmaceutical applications.
References
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea.
- Abdel-Wahab, B. F., et al. (2020). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PMC - NIH.
- Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.
- Aydın, F., et al. (2010). Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. Request PDF.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). UV Spectra of a urea, b thiourea, c 0.5 TUZC, d 0.66 TUZC, e 0.75 TUZC....
- JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.
- MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies.
- IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media.
- Benchchem. (n.d.). Technical Support Center: 1-(4-Acetylphenyl)-3-benzylthiourea Characterization.
- Rasayan Journal of Chemistry. (n.d.). OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS.
- ResearchGate. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4.
- The Chemical Synthesis Potential of this compound. (2025).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- IJARSCT. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
- ChemicalBook. (n.d.). Benzoic acid(65-85-0) 1H NMR spectrum.
- Falvo, F., et al. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Request PDF.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- ResearchGate. (n.d.). FTIR spectrum of thiourea.
- Semantic Scholar. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.
- ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol....
Sources
- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Benzoic acid(65-85-0) 1H NMR [m.chemicalbook.com]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mdpi.com [mdpi.com]
- 12. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 4-(3-Benzyl-thioureido)-benzoic Acid for Advanced Research
This guide provides a comprehensive overview of the physical and chemical properties of 4-(3-Benzyl-thioureido)-benzoic acid, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but actionable insights grounded in established chemical principles. While specific experimental data for this compound is not extensively available in public literature, this document compiles expected properties and detailed methodologies based on the well-understood chemistry of its constituent functional groups and data from closely related analogues.
Molecular and Physicochemical Profile
This compound (CAS No. 109310-93-2) is a derivative of benzoic acid featuring a benzyl-substituted thiourea moiety at the para position.[1][2][3] This structure confers a unique combination of properties, making it a molecule of interest in medicinal chemistry and materials science.[1][3]
Structural and Basic Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [4] |
| Molecular Weight | 286.35 g/mol | [1] |
| IUPAC Name | 4-(3-benzylthioureido)benzoic acid | N/A |
| CAS Number | 109310-93-2 | [1][2][3][4] |
Expected Physicochemical Characteristics
The properties listed below are predicted based on the analysis of structurally similar compounds and the constituent functional groups.
| Property | Expected Value/Characteristic | Rationale and Comparative Insights |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely in the range of 200-240 °C. | Structurally related N-benzoylthioureido benzoic acid derivatives exhibit melting points in this range.[5] The presence of hydrogen bonding donors (N-H, O-H) and acceptors (C=O, C=S) contributes to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO, DMF, and alcohols. | The carboxylic acid group provides some aqueous solubility, particularly at higher pH, but the aromatic rings and thiourea moiety impart significant hydrophobicity.[6] Thiourea derivatives generally show good solubility in polar aprotic solvents. |
| pKa | Estimated to be around 4-5. | The pKa of benzoic acid is approximately 4.2.[7] The electron-donating nature of the thioureido group at the para position may slightly increase the pKa compared to unsubstituted benzoic acid. |
Synthesis and Purification
The synthesis of this compound can be achieved through a straightforward and robust reaction between 4-aminobenzoic acid and benzyl isothiocyanate. This method is analogous to the synthesis of other N-aroyl/alkyl-N'-aryl thiourea derivatives.[8]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
4-Aminobenzoic acid
-
Benzyl isothiocyanate
-
Acetone (anhydrous)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous acetone.
-
Addition of Isothiocyanate: To the stirring solution, add benzyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Filtration: Collect the crude product by vacuum filtration and wash with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound. The following data are predicted based on the known spectral properties of its constituent functional groups.
Expected Spectral Data
| Technique | Expected Key Signals |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (> 10 ppm).- Thiourea Protons (-NH-): Two distinct singlets or broad signals in the range of 8-12 ppm.- Aromatic Protons: Doublets for the protons on the benzoic acid ring (para-substitution pattern) and multiplets for the protons of the benzyl group's phenyl ring.- Methylene Protons (-CH₂-): A singlet or doublet (depending on coupling with the adjacent NH) around 4.5-5.0 ppm. |
| ¹³C NMR | - Carboxylic Carbonyl (C=O): ~165-175 ppm.- Thiourea Carbonyl (C=S): ~180-190 ppm.- Aromatic Carbons: Multiple signals in the range of 115-145 ppm.- Methylene Carbon (-CH₂-): ~45-55 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.- N-H Stretch (Thiourea): Sharp peaks around 3100-3400 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1680-1710 cm⁻¹.- C=S Stretch (Thiourea): Peak around 1100-1300 cm⁻¹.- Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M+H)⁺: Expected at m/z 287.08. |
Protocol for Spectroscopic Analysis
Objective: To acquire and interpret the NMR, FT-IR, and Mass Spectra of this compound.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
FT-IR Spectrometer with ATR or KBr pellet press
-
High-Resolution Mass Spectrometer (e.g., ESI-TOF)
Procedure:
-
¹H and ¹³C NMR:
-
Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a DEPT experiment can be performed to aid in peak assignment.
-
-
FT-IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using either an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Scan in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the full scan mass spectrum to identify the molecular ion peak.
-
Reactivity and Stability
The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the thiourea, and the benzyl group.[1]
Key Reactions and Stability Considerations
-
Carboxylic Acid Group: Can undergo esterification, amidation, and salt formation.[1]
-
Thiourea Group: The sulfur atom can be oxidized, and the thiourea linkage can participate in cyclization reactions to form heterocyclic compounds.[1] Thioureas can also act as ligands for metal ions.
-
Benzyl Group: The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution.[1]
-
Stability: Thiourea derivatives are generally stable under normal storage conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions.[5] Oxidation of the thiourea moiety is also a potential degradation pathway.
Logical Relationship Diagram of Reactivity
Caption: Reactivity profile of the core functional groups.
Biological and Pharmaceutical Relevance
Thiourea and its derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[9] The presence of both a thiourea and a benzoic acid moiety in this compound suggests its potential as a bioactive compound.
Potential Therapeutic Applications
-
Enzyme Inhibition: The thiourea group can act as a hydrogen bond donor and acceptor, and the sulfur atom can coordinate with metal ions in enzyme active sites. Thiourea derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases.[5]
-
Antimicrobial Activity: Many thiourea derivatives have demonstrated potent antibacterial and antifungal activities.[9]
-
Drug Discovery Scaffold: The molecule can serve as a versatile scaffold for the synthesis of more complex drug candidates through modification of its functional groups.[1]
Conclusion
This compound is a compound with significant potential in both synthetic and medicinal chemistry. This guide has provided a detailed overview of its expected physical and chemical properties, along with robust protocols for its synthesis and characterization. While specific experimental data remains to be fully documented in the scientific literature, the information presented here, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers and drug development professionals to explore the potential of this intriguing molecule.
References
-
Abdel-Wahab, B. F., et al. (2020). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1849. [Link]
-
Aydin, F., et al. (2008). Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. Journal of the Korean Chemical Society, 52(4), 365-371. [Link]
-
Wikipedia. Benzoic acid. (n.d.). Retrieved from [Link]
-
Limban, C., et al. (2011). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 16(9), 7557-7571. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 109310-93-2 this compound AKSci 8602AC [aksci.com]
- 5. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid [mdpi.com]
An In-Depth Technical Guide to the Crystal Structure of Thiourea-Containing Benzoic Acid Derivatives: A Case Study of 4-(3-Benzoylthioureido)-benzoic Acid
A Note to the Reader: As a Senior Application Scientist, maintaining the highest standards of scientific integrity is paramount. An exhaustive search of the current scientific literature and crystallographic databases did not yield a publicly available, determined crystal structure for 4-(3-Benzyl-thioureido)-benzoic acid.
However, to provide a comprehensive and valuable technical guide for researchers in drug development, this whitepaper will focus on the detailed crystal structure analysis of a closely related and well-characterized analogue: 4-(3-Benzoylthioureido)-benzoic acid . The substitution of a flexible benzyl group (-CH2-Ph) with a more rigid benzoyl group (-C(=O)-Ph) introduces distinct electronic and steric properties. By examining the benzoyl derivative, we can gain significant insights into the molecular conformation, hydrogen bonding motifs, and supramolecular assembly that are characteristic of this class of compounds. This analysis will serve as an expert framework for predicting the potential structural features of the benzyl analogue and other related thiourea derivatives.
Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry
Thiourea and its derivatives are a class of organic compounds that have garnered substantial interest in the pharmaceutical industry. Their versatile chemical nature allows them to act as ligands for metal ions and participate in a variety of non-covalent interactions, most notably hydrogen bonding. These compounds are known to exist in tautomeric forms due to intramolecular proton shifts between the thioketo-sulfur and the amine-nitrogen atoms. This structural flexibility and capacity for specific molecular recognition underpins their wide range of biological activities, including their use as catalysts and in the development of novel therapeutic agents. The incorporation of a benzoic acid moiety further enhances the potential for strong and directional hydrogen bonding, making the study of their crystal structures crucial for understanding their structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of 4-(3-Benzoylthioureido)-benzoic acid is achieved through the reaction of 4-aminobenzoic acid with benzoyl isothiocyanate.
Caption: Synthetic scheme for 4-(3-Benzoylthioureido)-benzoic acid.
The resulting compound is then purified and can be characterized using a suite of spectroscopic techniques to confirm its identity prior to crystallographic analysis.
Experimental Protocol: Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups. The spectrum would be expected to show N-H stretching vibrations, C=O stretching from the benzoic acid and benzoyl groups, and C=S stretching from the thiourea core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
UV-Visible Spectroscopy: To analyze the electronic transitions within the molecule.
Single-Crystal X-ray Diffraction Analysis
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent, such as ethanol or a solvent mixture, at room temperature. The choice of solvent is critical as it can influence the resulting crystal packing and even lead to the formation of different polymorphs.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².
Crystallographic Data for 4-(3-Benzoylthioureido)-benzoic Acid
The crystallographic data for 4-(3-Benzoylthioureido)-benzoic acid provides a quantitative description of the crystal lattice and the arrangement of molecules within it.[1]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O₃S |
| Formula Weight | 300.33 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.969(1) |
| b (Å) | 13.039(1) |
| c (Å) | 13.504(1) |
| α (°) | 96.50(1) |
| β (°) | 92.25(1) |
| γ (°) | 94.94(1) |
| Volume (ų) | 691.0(1) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (g/cm³) | 1.444 |
| R₁ [I > 2σ(I)] | 0.031 |
| wR₂ [I > 2σ(I)] | 0.081 |
Molecular and Supramolecular Structure
Molecular Conformation
The molecular structure reveals the conformation of the thiourea linkage and the relative orientations of the aromatic rings. The thiourea unit (-NH-C(S)-NH-C(O)-) is a critical determinant of the overall shape of the molecule and its ability to form hydrogen bonds. The planarity of this group and the torsion angles between the phenyl rings dictate the steric and electronic properties of the molecule.
Supramolecular Assembly and Hydrogen Bonding
The true elegance of the crystal structure is revealed in its supramolecular assembly, which is dominated by a network of hydrogen bonds. In the case of 4-(3-Benzoylthioureido)-benzoic acid, the carboxylic acid groups form classic centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and robust supramolecular synthon in carboxylic acids.
Furthermore, the N-H groups of the thiourea moiety act as hydrogen bond donors, while the carbonyl oxygen and thiocarbonyl sulfur atoms can act as acceptors. This leads to the formation of an extended network of intermolecular interactions that link the carboxylic acid dimers into a higher-order architecture.
Sources
Unveiling the Therapeutic Promise of 4-(3-Benzyl-thioureido)-benzoic acid: A Technical Guide to Target Identification and Validation
Foreword: The Untapped Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic potential is relentless. Among the myriad of molecular scaffolds, thiourea derivatives have consistently emerged as a privileged class, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide focuses on a specific, yet promising member of this family: 4-(3-Benzyl-thioureido)-benzoic acid. While its direct therapeutic applications are still under active investigation, its structural motifs—a benzyl group, a thiourea linkage, and a benzoic acid moiety—suggest a high potential for interaction with various biological targets.[3] This document serves as an in-depth exploration for researchers, scientists, and drug development professionals, providing a strategic roadmap for identifying and validating the therapeutic targets of this intriguing compound. We will delve into the mechanistic rationale behind potential targets, propose robust experimental workflows, and provide the technical details necessary to propel a comprehensive investigation into the therapeutic utility of this compound.
I. The Thiourea Scaffold: A Foundation for Diverse Bioactivity
The thiourea core is a versatile pharmacophore known to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets such as enzymes and receptors.[1] The diverse pharmacological activities attributed to thiourea derivatives are a testament to this versatility, with established roles as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[4][5][6][7] The presence of the benzoic acid group in this compound adds a crucial acidic moiety that can participate in ionic interactions, further enhancing its potential for target binding.[8]
II. Primary Therapeutic Arenas and Potential Molecular Targets
Based on the extensive literature on thiourea derivatives, we can logically infer several high-probability therapeutic areas and specific molecular targets for this compound.
A. Oncology: A Multi-pronged Approach to Cancer Therapy
Thiourea-based compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][9][10] The structural components of this compound suggest several plausible mechanisms of anticancer activity.
Receptor tyrosine kinases (RTKs) and protein tyrosine kinases (PTKs) are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[9] Several thiourea derivatives have been identified as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][9]
Key Rationale: The thiourea moiety can act as a hinge-binder, a common feature of many kinase inhibitors, by forming hydrogen bonds with the kinase hinge region. The benzyl and benzoic acid groups can occupy adjacent hydrophobic and hydrophilic pockets, respectively, contributing to binding affinity and selectivity.
Experimental Workflow for Kinase Inhibition Screening:
Caption: Workflow for identifying and validating kinase inhibition.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR.
-
Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate.
-
Procedure: a. Coat 96-well plates with poly(Glu, Tyr) substrate and incubate overnight at 4°C. b. Wash plates with wash buffer. c. Prepare serial dilutions of this compound in DMSO and add to the wells. d. Add recombinant EGFR kinase to the wells. e. Initiate the kinase reaction by adding ATP. f. Incubate for 1 hour at 37°C. g. Stop the reaction and wash the plates. h. Add anti-phosphotyrosine primary antibody and incubate. i. Wash and add HRP-conjugated secondary antibody. j. Wash and add TMB substrate. k. Measure absorbance at 450 nm. l. Calculate IC50 values using a suitable software.
DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription.[9][10] Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Certain thiourea derivatives have been shown to act as topoisomerase inhibitors.[9][11]
Key Rationale: The planar aromatic rings of the benzyl and benzoic acid moieties in this compound can intercalate between DNA base pairs, while the thiourea linker can interact with the topoisomerase enzyme itself, stabilizing the DNA-enzyme cleavage complex.
Experimental Workflow for Topoisomerase Inhibition Assay:
Caption: Workflow for assessing topoisomerase inhibition.
B. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer.[4] Thiourea derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory pathway.[4][5][12]
COX and LOX enzymes are central to the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][12] Inhibition of these enzymes is a well-established anti-inflammatory strategy.
Key Rationale: The carboxylic acid group of this compound is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can interact with the active site of COX enzymes. The overall molecular structure can also fit into the hydrophobic channel of the LOX active site.
Detailed Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Objective: To determine the IC50 of this compound against 5-LOX.
-
Materials: Purified 5-LOX enzyme, arachidonic acid (substrate), assay buffer, spectrophotometer.
-
Procedure: a. Pre-incubate the 5-LOX enzyme with various concentrations of this compound. b. Initiate the reaction by adding arachidonic acid. c. Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time. d. Calculate the initial reaction rates. e. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
| Potential Anti-inflammatory Targets | Rationale for Investigation | Key Experimental Assays |
| Cyclooxygenase-2 (COX-2) | Thiourea derivatives have shown selective COX-2 inhibition.[13] | In vitro COX-1/COX-2 inhibition assays, Prostaglandin E2 (PGE2) measurement in cell culture. |
| 5-Lipoxygenase (5-LOX) | Some thiourea compounds are potent 5-LOX inhibitors.[4][12] | In vitro 5-LOX activity assay, Leukotriene B4 (LTB4) measurement in cell culture. |
C. Urease Inhibition: A Target for Peptic Ulcers and Urolithiasis
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[14][15] It is a key virulence factor for several pathogens, including Helicobacter pylori, the primary cause of peptic ulcers, and is also implicated in the formation of infection-induced kidney stones.[14][15] Thiourea and its derivatives are well-known urease inhibitors.[14][15][16][17]
Key Rationale: The thiourea moiety of this compound can chelate the nickel ions in the active site of urease, thereby inhibiting its catalytic activity. The benzyl and benzoic acid groups can further interact with surrounding amino acid residues to enhance binding affinity.
Detailed Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
-
Objective: To determine the IC50 of this compound against Jack bean urease.
-
Materials: Jack bean urease, urea, phenol reagent, alkali-hypochlorite solution, 96-well plates, spectrophotometer.
-
Procedure: a. In a 96-well plate, mix the urease enzyme solution with various concentrations of this compound. b. Incubate for a defined period at 37°C. c. Add urea solution to initiate the enzymatic reaction and incubate again. d. Stop the reaction and add phenol reagent followed by alkali-hypochlorite solution. e. Incubate for color development (indophenol blue). f. Measure the absorbance at 630 nm. g. Calculate the percentage of inhibition and the IC50 value.
III. Advanced Target Deconvolution Strategies
For a more unbiased approach to target identification, several advanced techniques can be employed.
-
Affinity Chromatography: Immobilize this compound on a solid support to capture its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of a ligand. Target proteins will exhibit a shift in their melting temperature upon binding to this compound.
-
Computational Docking and Molecular Dynamics Simulations: In silico approaches can predict the binding modes and affinities of this compound with a panel of known therapeutic targets, helping to prioritize experimental validation.
IV. Conclusion and Future Directions
This compound represents a molecule of significant therapeutic potential, stemming from the well-documented and diverse bioactivities of the thiourea scaffold. This guide has outlined a rational and systematic approach to exploring its potential therapeutic targets in oncology, inflammation, and infectious disease. The proposed experimental workflows provide a solid foundation for a comprehensive investigation. Future research should focus on a multi-faceted screening approach, followed by rigorous validation of initial hits through cellular and, ultimately, in vivo models. The elucidation of the precise molecular targets of this compound will be a critical step in unlocking its full therapeutic potential and paving the way for the development of novel, targeted therapies.
V. References
-
Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. PubMed Central. Available at: [Link]
-
Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. PubMed. Available at: [Link]
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Ingenta Connect. Available at: [Link]
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. PubMed Central. Available at: [Link]
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science. Available at: [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]
-
Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate. Available at: [Link]
-
Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. Available at: [Link]
-
In vitro anti-inflammatory activity of the title urea and thiourea derivatives 11(a–k). ResearchGate. Available at: [Link]
-
Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). Semantic Scholar. Available at: [Link]
-
Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. Available at: [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Semantic Scholar. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed Central. Available at: [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]
-
The Role of this compound in Diagnostic Reagent Development. LinkedIn. Available at: [Link]
-
The Chemical Synthesis Potential of this compound. LinkedIn. Available at: [Link]
-
Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. ResearchGate. Available at: [Link]
-
Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PubMed Central. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 4-(3-Benzyl-thioureido)-benzoic Acid Interactions
Introduction
4-(3-Benzyl-thioureido)-benzoic acid is an organic molecule featuring a benzoic acid group, a thiourea linkage, and a benzyl group.[1] Thiourea derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as inhibitors of enzymes like kinases, urease, and topoisomerases.[2][3] The inherent reactivity of its functional groups makes this compound a valuable scaffold for developing novel therapeutic agents.[1]
Computational, or in silico, modeling provides a powerful and resource-efficient paradigm for exploring the molecular interactions that underpin the biological activity of such compounds.[4] By simulating the binding of a ligand to its biological target, we can predict its affinity, understand the key intermolecular forces driving the interaction, and assess the stability of the resulting complex. This guide offers a comprehensive, step-by-step workflow for the in silico analysis of this compound, from initial structure preparation to advanced molecular dynamics and free energy calculations. The methodologies described herein are grounded in established computational biophysics principles and are designed to provide researchers with a robust framework for virtual screening and lead optimization.
For this guide, we will use a relevant biological target to illustrate the workflow. Thiourea derivatives have shown inhibitory activity against several protein kinases.[2] Therefore, we will use Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) as our exemplary target, a crucial protein in cell proliferation whose dysregulation is implicated in numerous cancers.[5]
Chapter 1: System Preparation - The Foundation of Accuracy
The fidelity of any molecular simulation is critically dependent on the quality of the initial structures of both the ligand and the protein target. This preparatory phase involves fetching, cleaning, and parameterizing the molecules to ensure they are computationally tractable and chemically accurate.
Target Protein Preparation
The three-dimensional coordinates of the target protein are the starting point. The Protein Data Bank (PDB) is the primary repository for these structures.[6]
Protocol 1: Preparing the EGFR-TK Receptor
-
Structure Selection & Retrieval:
-
Navigate to the RCSB PDB database (rcsb.org).
-
Search for a high-resolution crystal structure of human EGFR-TK. A suitable entry is PDB ID: 2GS2, which is a structure of EGFR kinase domain in complex with an inhibitor.
-
Download the structure in PDB format.
-
-
Initial Cleaning and Pre-processing: [7][8]
-
Rationale: Raw PDB files often contain non-essential molecules (e.g., crystallization agents, redundant solvent molecules) and may lack hydrogen atoms, which are crucial for accurate interaction modeling.
-
Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera, Schrödinger Maestro).
-
Remove all water molecules, co-factors, and any co-crystallized ligands. This ensures the simulation focuses solely on the protein and our ligand of interest.
-
Inspect the protein for missing residues or chain breaks. If significant gaps exist, they may need to be modeled using tools like MODELLER or the structure may be unsuitable.
-
-
Protonation and Optimization:
-
Rationale: The ionization states of acidic and basic residues (like Asp, Glu, Lys, His) are pH-dependent and dramatically affect the electrostatic interactions in the binding site.
-
Use a dedicated tool, such as the Protein Preparation Wizard in Schrödinger Maestro or the PDB2PQR server, to add hydrogen atoms and predict the protonation states of residues at a physiological pH of 7.4.[9]
-
Perform a constrained energy minimization of the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during hydrogen addition, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.
-
Ligand Preparation
The ligand, this compound, must be converted into a 3D structure and assigned appropriate atomic charges and parameters.
Protocol 2: Preparing the Ligand
-
Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D drawing into a 3D conformation using a tool like Avogadro or the builder in Maestro.
-
Perform an initial geometry optimization using a fast method like the Merck Molecular Force Field (MMFF94).
-
-
Ligand Parameterization:
-
Rationale: Standard molecular mechanics force fields (like AMBER, CHARMM) have parameters for proteins but not for novel small molecules. Therefore, we must generate a "topology" file for the ligand, which defines its bond lengths, angles, dihedrals, and atomic charges.[10][11]
-
Tools like Antechamber (part of AmberTools) or web servers like LigParGen and SwissParam are commonly used for this purpose.[12][13] They generate parameters compatible with force fields like the General Amber Force Field (GAFF).
-
The process typically involves calculating quantum mechanical partial charges (e.g., using the AM1-BCC method) to accurately represent the molecule's electrostatic potential.[11]
-
MD Simulation Protocol (using GROMACS)
GROMACS is a widely used, high-performance engine for MD simulations. [14] Protocol 4: Running an MD Simulation of the Protein-Ligand Complex
-
System Setup:
-
Merge Coordinates: Combine the PDB files of the prepared protein and the top-ranked ligand pose into a single complex file.
-
Choose a Force Field: Select a protein force field (e.g., AMBER99SB-ILDN or CHARMM36m).
-
Generate Topology: Use the GROMACS pdb2gmx tool to generate the protein topology and gmx editconf to define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein surface).
-
Combine Topologies: Manually include the ligand topology file (generated in Protocol 2) into the main system topology file.
-
-
Solvation and Ionization:
-
Rationale: Biological interactions occur in an aqueous environment. We must explicitly model this.
-
Fill the simulation box with a chosen water model (e.g., TIP3P) using gmx solvate.
-
Add counter-ions (e.g., Na+ or Cl-) using gmx genion to neutralize the net charge of the system.
-
-
Minimization and Equilibration:
-
Rationale: The initial system is an artificial construct. We must relax it to remove steric clashes and bring it to the desired temperature and pressure before collecting data.
-
Energy Minimization: Perform a steep descent energy minimization to relax the solvent and ions around the fixed protein-ligand complex.
-
NVT Equilibration: Perform a short simulation (e.g., 100 ps) in the NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature.
-
NPT Equilibration: Perform a longer simulation (e.g., 500 ps) in the NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the system's pressure and density.
-
-
Production MD:
-
Once the system is equilibrated, run the production simulation for a duration sufficient to observe the desired phenomena (e.g., 50-200 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Analysis of MD Trajectories
The output of an MD simulation is a trajectory file containing thousands of "snapshots" of the system over time. Analysis of this trajectory reveals key biophysical properties. [15]
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is stably bound.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position. [15]High RMSF values in the binding site can indicate flexible loops that adapt to the ligand.
-
Hydrogen Bond Analysis: Tracks the formation and lifetime of specific hydrogen bonds between the ligand and protein over the course of the simulation, identifying the most persistent and important interactions.
Chapter 4: Binding Free Energy Calculation
While docking scores provide a rough estimate of affinity, more accurate binding free energy calculations can be performed by post-processing the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PB(GB)SA) method is a popular choice that balances accuracy and computational cost.
MM/PBSA and MM/GBSA Principles
These methods calculate the binding free energy (ΔG_bind) by summing the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and an entropic term (-TΔS). [16][17] ΔG_bind = ΔE_MM + ΔG_solv - TΔS
The calculation is performed on an ensemble of snapshots extracted from the MD trajectory. [17] Protocol 5: Calculating Binding Free Energy with g_mmpbsa
-
Extract Snapshots: From the production MD trajectory, extract a series of uncorrelated snapshots (e.g., 100-500 frames).
-
Run Calculation: Use a tool like g_mmpbsa (a GROMACS-compatible script) to perform the calculation. [18]This involves:
-
Calculating the MM energy (van der Waals and electrostatic) for the complex, receptor, and ligand.
-
Calculating the polar solvation energy using either the Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model.
-
Calculating the non-polar solvation energy, which is typically proportional to the solvent-accessible surface area (SASA).
-
-
Analyze Energy Contributions:
-
The final output provides an estimate of the total binding free energy.
-
Crucially, it also decomposes the energy, revealing which components (e.g., van der Waals, electrostatic, solvation) contribute favorably or unfavorably to binding. This provides invaluable insight for rational drug design.
-
| Energy Component | Average Value (kJ/mol) | Contribution |
| Van der Waals Energy | -180.5 | Favorable |
| Electrostatic Energy | -95.2 | Favorable |
| Polar Solvation Energy | +195.8 | Unfavorable |
| Non-Polar (SASA) Energy | -22.1 | Favorable |
| ΔG binding (MM/GBSA) | -102.0 | Overall Favorable |
| Table 2. Example of a decomposed binding free energy calculation for the complex. |
Conclusion
This guide has outlined a comprehensive in silico workflow for characterizing the molecular interactions of this compound with a target protein, EGFR-TK. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can move beyond a simple prediction of binding and gain a deep, dynamic understanding of the molecular recognition process. The insights derived from these computational experiments—identifying key interacting residues, assessing the stability of the binding mode, and quantifying the energetic contributions to affinity—are instrumental in guiding the rational design and optimization of novel, more potent therapeutic agents.
References
- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
- ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
- Quora. (2025). What is the importance of the role of protein selection and preparation during computer aided drug design?.
- MDPI. (n.d.). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors.
- ResearchGate. (2023). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity.
- SpringerLink. (2023).
- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.
- Walsh Medical Media. (2023). Quantitative Structure Activity Relationship and Molecular Docking Studies on a Series of Thiourea and Thiazolidine-4-Carboxylic.
- Semantic Scholar. (2022).
- Pharmacy Education. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- ResearchGate. (n.d.). In Silico Study of Thiourea Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors.
- ResearchGate. (2022). (PDF)
- Oxford Academic. (n.d.). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
- Pharmacy Education. (n.d.). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of.
- PubMed. (2021).
- HBP Brain Simulation Platform. (n.d.).
- University of Virginia. (n.d.). Protein-Ligand Complex - MD Tutorials.
- ResearchGate. (2025).
- ACS Publications. (2025). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors.
- CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.
- MDPI. (n.d.). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor.
- Peng's Lab. (n.d.).
- ACS Publications. (2022).
- YouTube. (2020).
- Adv. Comp. Res. (n.d.). Computer Aided Drug Designing.
- BOC Sciences. (2025). The Chemical Synthesis Potential of this compound.
- PubMed Central. (n.d.).
- ResearchGate. (2025). Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid.
- YouTube. (2020).
- Reddit. (2024).
- YouTube. (2025). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM.
- PubMed Central. (n.d.). Accelerating therapeutic protein design with computational approaches toward the clinical stage.
- BOC Sciences. (n.d.). The Role of this compound in Diagnostic Reagent Development.
- IJARSCT. (2025).
- PubMed Central. (n.d.). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes.
- Sigma-Aldrich. (n.d.). 4-THIOUREIDO-BENZOIC ACID AldrichCPR.
- BOC Sciences. (n.d.). Custom Synthesis of 4-(3-Benzyl-thioureido)
- PubMed. (n.d.). trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accelerating therapeutic protein design with computational approaches toward the clinical stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. cacrdelhi.com [cacrdelhi.com]
- 9. youtube.com [youtube.com]
- 10. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]
- 11. reddit.com [reddit.com]
- 12. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. peng-lab.org [peng-lab.org]
- 17. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor [mdpi.com]
- 18. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Laboratory Synthesis of 4-(3-Benzyl-thioureido)-benzoic acid
Abstract
This document provides a detailed protocol for the synthesis of 4-(3-Benzyl-thioureido)-benzoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic addition of 4-aminobenzoic acid to benzyl isothiocyanate. This guide offers a step-by-step methodology, an in-depth explanation of the reaction mechanism, and comprehensive procedures for purification and characterization. The protocol is designed to be self-validating, with clear benchmarks for success at each stage. All procedural choices are rationalized based on established chemical principles and supported by authoritative references.
Introduction and Scientific Context
Thiourea derivatives are a class of organic compounds with a wide spectrum of biological activities, including potential antitumor, antibacterial, and antiviral properties.[1][2] The presence of the thiourea moiety (–NH–C(S)–NH–) allows for diverse chemical interactions, making these compounds versatile scaffolds in drug design. This compound incorporates this functional group, linking a benzyl group and a benzoic acid moiety. This structure presents multiple points for potential biological interactions and further chemical modification.
The synthesis of this compound is a foundational technique in organic chemistry, illustrating a classic nucleophilic addition reaction. A thorough understanding of this protocol provides researchers with a valuable tool for creating a library of related compounds for structure-activity relationship (SAR) studies.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbon atom of the isothiocyanate group of benzyl isothiocyanate.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-aminobenzoic acid attacks the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.
-
Proton Transfer: A proton is transferred from the attacking nitrogen atom to the nitrogen atom of the isothiocyanate group, resulting in the formation of the stable thiourea linkage.
The choice of a polar aprotic solvent, such as acetone, is crucial as it can solvate the reactants and facilitate the reaction without participating in it. Heating the reaction mixture under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminobenzoic acid | Reagent Grade, ≥99% | Sigma-Aldrich | |
| Benzyl isothiocyanate | 98% | Sigma-Aldrich | Pungent odor, handle in a fume hood. |
| Acetone | ACS Grade | Fisher Scientific | Anhydrous is preferred but not essential. |
| Ethanol | 95% or Absolute | Fisher Scientific | For recrystallization. |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | For acidification if necessary. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g (10 mmol) of 4-aminobenzoic acid in 30 mL of acetone.
-
To this solution, add 1.49 g (10 mmol) of benzyl isothiocyanate dropwise with continuous stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
-
Reaction Monitoring:
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The formation of a white precipitate indicates the progress of the reaction.
-
-
Isolation of Crude Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product will precipitate out of the solution. If precipitation is incomplete, the solution can be cooled further in an ice bath.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.
-
-
Purification by Recrystallization:
-
Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol.[3]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the recrystallized product.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization and Validation
The successful synthesis of this compound should be confirmed through the following analytical techniques:
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 210-220 °C (based on similar structures)[4] |
| Yield | Typically 70-85% |
Spectroscopic Data
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹.[4]
-
C=O stretch (Carboxylic Acid): A strong absorption band around 1680-1700 cm⁻¹.[5][6]
-
C=S stretch: A peak in the range of 1200-1300 cm⁻¹.
-
Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 400 MHz):
-
δ ~12.5-13.0 ppm: (s, 1H, -COOH), a broad singlet for the carboxylic acid proton.
-
δ ~9.5-10.0 ppm: (s, 2H, -NH-C(S)-NH-), two singlets for the thiourea protons.
-
δ ~7.9 ppm: (d, 2H, Ar-H), doublet for the two aromatic protons ortho to the carboxylic acid group.
-
δ ~7.6 ppm: (d, 2H, Ar-H), doublet for the two aromatic protons meta to the carboxylic acid group.
-
δ ~7.2-7.4 ppm: (m, 5H, Ar-H), multiplet for the five protons of the benzyl group.
-
δ ~4.8 ppm: (d, 2H, -CH₂-), doublet for the benzylic protons.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 100 MHz):
-
δ ~181 ppm: (-C=S), thiocarbonyl carbon.
-
δ ~167 ppm: (-COOH), carboxylic acid carbon.
-
δ ~125-145 ppm: Aromatic carbons.
-
δ ~48 ppm: (-CH₂-), benzylic carbon.
-
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the experiment in a well-ventilated fume hood, especially when handling benzyl isothiocyanate, which is a lachrymator and has a pungent odor.
-
Waste Disposal: Dispose of all organic solvents and solid waste in appropriately labeled containers as per institutional guidelines. Aqueous waste should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. |
| Loss of product during work-up. | Ensure efficient filtration and transfer of solids. | |
| Oily Product | Impurities present. | Repeat the recrystallization step. |
| Broad Melting Point Range | Impure product. | Recrystallize again from a suitable solvent. |
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this compound for further investigation in their respective fields. The characterization data provided serves as a benchmark for validating the identity and purity of the final product.
References
-
Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. (2023). BMC Oral Health. [Link]
-
Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Armarego, W. L. F., & Perrin, D. D. (2009).
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate. [Link]
-
FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Investigating the Anticancer Potential of 4-(3-Benzyl-thioureido)-benzoic acid
An Application Guide for Researchers
Introduction
The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology. Within this landscape, compounds featuring thiourea and benzoic acid moieties have garnered significant attention due to their diverse pharmacological activities, including potent antitumor effects[1][2]. The thiourea scaffold (-NH-C(S)-NH-) is a versatile pharmacophore known for its ability to form strong hydrogen bonds and coordinate with metal ions in metalloenzymes, while benzoic acid derivatives can mimic substrates of key cellular receptors and enzymes[1].
This document serves as a comprehensive application and protocol guide for researchers investigating the anticancer properties of 4-(3-Benzyl-thioureido)-benzoic acid (BTBA). As a senior application scientist, my objective is not merely to provide a set of instructions, but to offer a strategic framework grounded in established scientific principles. This guide explains the causality behind experimental choices, provides self-validating protocols, and is fully referenced to authoritative sources. We will proceed from the foundational synthesis and hypothesized mechanisms of BTBA to detailed protocols for its systematic evaluation, from initial in vitro cytotoxicity screening to the analysis of specific cellular pathways like apoptosis and cell cycle arrest.
Section 1: Compound Profile & Synthesis Rationale
Chemical Structure
This compound (BTBA) is an aromatic compound characterized by three key functional groups: a benzoic acid group, a thiourea linker, and a benzyl group. This unique combination suggests multiple potential points of interaction with biological targets.
Synthesis Pathway and Rationale
The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry. For BTBA, a common and efficient method involves the reaction of 4-aminobenzoic acid with benzyl isothiocyanate[3][4].
Principle of the Reaction: This is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the 4-aminobenzoic acid's amino group attacks the electrophilic carbon atom of the benzyl isothiocyanate. This forms a tetrahedral intermediate which then rearranges to the stable thiourea product. The reaction is typically carried out in a polar aprotic solvent like acetone or acetonitrile and may be heated to reflux to ensure completion[4].
Workflow for Synthesis of BTBA:
Caption: General workflow for the synthesis of this compound (BTBA).
Hypothesized Mechanisms of Anticancer Action
While the specific mechanisms of BTBA must be determined experimentally, we can formulate hypotheses based on its structural components and data from related molecules. The benzyl isothiocyanate (BITC) moiety is known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of death receptors[5][6]. Furthermore, many thiourea and benzoic acid derivatives have been shown to induce cell cycle arrest and apoptosis[7][8][9].
Based on this, the primary lines of investigation for BTBA should focus on its ability to:
-
Induce Apoptosis: Via either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Induce Cell Cycle Arrest: By disrupting the normal progression of the cell cycle, thereby halting proliferation.
Caption: Hypothesized signaling pathways for BTBA's anticancer activity.
Section 2: In Vitro Evaluation Protocols
A tiered approach is recommended for the in vitro evaluation of BTBA, starting with broad screening and moving towards more specific mechanistic assays.
Caption: A tiered workflow for the in vitro evaluation of BTBA.
Protocol: Preliminary Cytotoxicity Screening (MTT Assay)
Principle of the Assay: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells[5]. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa, HCT-116) and a non-cancerous control cell line (e.g., Vero, HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
BTBA stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates, multichannel pipette, plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BTBA in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
-
Scientist's Note: Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-treatment control" (medium only). This is critical to ensure that the solvent itself is not causing cytotoxicity[2].
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | BTBA IC50 (µM) after 48h | Selectivity Index (SI)* |
|---|---|---|
| MCF-7 (Breast Cancer) | Experimental Value | Calculated Value |
| HeLa (Cervical Cancer) | Experimental Value | Calculated Value |
| HCT-116 (Colon Cancer) | Experimental Value | Calculated Value |
| HEK293 (Non-cancerous) | Experimental Value | N/A |
*SI = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Protocol: Apoptosis Detection by Annexin V/PI Staining
Principle of the Assay: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells[10]. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues[11]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for robust quantification[10][12].
Materials:
-
Cancer cells treated with BTBA (at its IC50 and 2x IC50 concentration for 24h).
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a 10X Binding Buffer)[13].
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Preparation: After treating cells with BTBA, collect both floating and adherent cells. The floating cells are often apoptotic and must be included in the analysis. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Scientist's Note: It is crucial to set up single-stain controls (Annexin V only, PI only) and an unstained control to properly set up compensation and gates on the flow cytometer[11].
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol: Cell Cycle Analysis by PI Staining
Principle of the Assay: This method uses PI to stain the cellular DNA content. Because the amount of DNA doubles as cells move from the G1 to the G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content. Flow cytometry can then quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[14]. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase[7][8].
Materials:
-
Cancer cells treated with BTBA (at its IC50 concentration for 24h).
-
70% ethanol (ice-cold).
-
PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Scientist's Note: The dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can lead to inaccurate results.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is included to ensure that only DNA is stained by degrading any RNA in the cells.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle.
Protocol: Western Blot for Key Regulatory Proteins
Principle of the Assay: Western blotting is a technique used to detect specific proteins in a sample[15]. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein[16][17]. This can confirm the upregulation or downregulation of proteins involved in the pathways identified in earlier assays.
Targets for Investigation:
-
Apoptosis: Cleaved Caspase-3 (an executioner caspase), Cleaved PARP (a substrate of Caspase-3), Bcl-2 (anti-apoptotic), and Bax (pro-apoptotic). An increase in the Bax/Bcl-2 ratio is a hallmark of intrinsic apoptosis[18].
-
Cell Cycle: p21 and p27 (CDK inhibitors), Cyclin D1 (promotes G1/S transition). An increase in p21/p27 and a decrease in Cyclin D1 would support a G1 arrest finding[7].
Step-by-Step Methodology (Abbreviated):
-
Protein Extraction: Treat cells with BTBA for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein[15].
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel based on molecular weight[19].
-
Transfer: Electrophoretically transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding[16].
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Scientist's Note: Always probe for a loading control protein like GAPDH or β-actin to confirm that any observed changes are not due to differences in the amount of protein loaded per lane[17].
-
Section 3: Preliminary In Vivo Efficacy Studies
Once promising in vitro data is obtained, the next logical step is to evaluate BTBA's efficacy in an animal model. The most common starting point is a xenograft model, where human tumor cells are implanted into immunodeficient mice[20][21].
Model: Subcutaneous Xenograft Model in Nude Mice.
-
Cell Implantation: Inject a suspension of cancer cells (e.g., 2-5 x 10^6 HCT-116 cells) subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into groups (e.g., Vehicle control, BTBA low dose, BTBA high dose, Positive control drug). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., immunohistochemistry).
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC)[22]. The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly followed.
Conclusion
This guide provides a structured, multi-tiered approach to the preclinical evaluation of this compound as a potential anticancer agent. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and cell cycle arrest, researchers can build a comprehensive profile of BTBA's biological activity. The protocols provided are based on established, robust methodologies and emphasize the inclusion of proper controls for data integrity. Successful execution of these in vitro studies will lay a strong foundation for justifying and designing subsequent in vivo animal studies, a critical step in the drug development pipeline.
References
-
El-Gazzar, A. B. A., Youssef, A. M., Aly, H. M., & El-Enany, M. M. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345–2361. [Link]
-
Takahashi, Y., Takeda, T., Matsuzaki, K., & Shishido, Y. (2004). 4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid inhibits angiogenesis in colon cancer through reduced expression of vascular endothelial growth factor. Oncology Research, 14(9), 407–414. [Link]
-
Babu, A., & Ramesh, R. (2017). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Analytical & Pharmaceutical Research, 6(4). [Link]
-
Steele, V. E. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Pharmacology Reports, 2(3), 125–134. [Link]
-
Kim, J., Lee, S. G., Park, S., Kim, J. Y., & Kim, T. (2019). Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. Biomolecules, 9(12), 839. [Link]
-
Aydın, A., Ünver, Y., & Durlu, T. N. (2009). Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 39(7), 416–422. [Link]
-
Ran, Y., Wang, Y., Gao, J., & Wang, D. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(17), 13328. [Link]
-
Finiuk, N. S., Ivasechko, I. I., Klyuchivska, O. Yu., Ostapiuk, Yu. V., Hreniukh, V. P., Shalai, Ya. R., Matiychuk, V. S., Obushak, M. D., Babsky, A. M., & Stoika, R. S. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 76–85. [Link]
-
Ivanova, D., Zhelev, Z., Getsov, P., Nikolova, B., & Bakalova, R. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]
-
Singh, A., & Kumar, S. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Kuroda, S., Kikkawa, F., Shibata, K., Kajiyama, H., Ino, K., & Mizutani, S. (2004). Induction of Cell-Cycle Arrest and Apoptosis by a Novel Retinobenzoic-Acid Derivative, TAC-101, in Human Pancreatic-Cancer Cells. International Journal of Cancer, 109(2), 291–298. [Link]
-
Mahmood, T., & Yang, P.-C. (2022). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]
-
Sadowska, A., Wdowiak, K., Różanowska, M., & Kałafut, J. (2022). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. International Journal of Molecular Sciences, 23(19), 11846. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 12, 2026, from [Link]
-
Kesuma, D., Siswandono, S., Purwanto, B. T., & Hardjono, S. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 127–139. [Link]
-
Cornell University. (2016). Animal Models in Cancer Research. [Link]
-
Zare, M., Gholizadeh, Z., & Iranshahi, M. (2017). Cell Cycle Arrest and Apoptosis Induction of Phloroacetophenone Glycosides and Caffeoylquinic Acid Derivatives in Gastric Adenocarcinoma (AGS) Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(4), 588–596. [Link]
-
Khumalo, G. P., Buthelezi, S., & Singh, M. (2023). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Plants, 12(23), 3971. [Link]
-
El-Gazzar, A. B. A., Youssef, A. M., Aly, H. M., & El-Enany, M. M. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2361. [Link]
-
National Cancer Institute. (n.d.). Evaluation using Western Blot. Retrieved January 12, 2026, from [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved January 12, 2026, from [Link]
-
Al-Ostath, R. A., Ghorab, M. M., Al-Malki, J. S., Al-Malky, H. S., & Al-Qahtani, A. A. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6932. [Link]
-
Division of Cancer Prevention, National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Retrieved January 12, 2026, from [Link]
-
Obradović, A., Matić, M., Ognjanović, B., & Stanojković, T. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anticancer Agents in Medicinal Chemistry, 19(12), 1491–1502. [Link]
-
Szekeres, T., Fritzer-Szekeres, M., Saiko, A., Salamon, A., & Novotny, L. (2001). Apoptosis inhibitory effect of the isothiourea compound, tri-(2-thioureido-S-ethyl)-amine. Life Sciences, 69(15), 1773–1783. [Link]
-
Mills, C. A., El-Sayed, N. M., & El-Sayed, K. A. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17741–17753. [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved January 12, 2026, from [Link]
-
Khobragade, D. S., Meshram, J. S., & Dabhade, S. K. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 5(11). [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved January 12, 2026, from [Link]
-
Sanmamed, M. F., & Chester, C. (2016). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Journal for ImmunoTherapy of Cancer, 4, 35. [Link]
-
Siripong, P., Yahuafai, J., & Shimizu, K. (2006). Induction of apoptosis in tumor cells by three naphthoquinone esters isolated from Thai medicinal plant: Rhinacanthus nasutus KURZ. Biological & Pharmaceutical Bulletin, 29(10), 2071–2076. [Link]
-
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
Sources
- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 2. jppres.com [jppres.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of cell-cycle arrest and apoptosis by a novel retinobenzoic-acid derivative, TAC-101, in human pancreatic-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation | MDPI [mdpi.com]
- 9. Apoptosis inhibitory effect of the isothiourea compound, tri-(2-thioureido-S-ethyl)-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. medium.com [medium.com]
- 18. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 19. antibodies.cancer.gov [antibodies.cancer.gov]
- 20. mdpi.com [mdpi.com]
- 21. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. roswellpark.org [roswellpark.org]
Application Notes & Protocols: Leveraging 4-(3-Benzyl-thioureido)-benzoic Acid in Advanced Diagnostic Assay Development
Introduction
In the landscape of modern diagnostics, the demand for sensitive, specific, and reliable detection of biomarkers is paramount. Small molecules, in particular, play a crucial role in this field. 4-(3-Benzyl-thioureido)-benzoic acid (CAS: 109310-93-2) is a versatile organic compound whose unique structural features make it a compelling candidate for the development of novel diagnostic reagents[1]. This molecule incorporates a benzyl-thioureido group, which offers potential for specific molecular interactions, and a benzoic acid moiety, providing a convenient handle for conjugation to proteins or solid surfaces[2]. Thiourea derivatives, as a class, have demonstrated a wide range of biological activities, including enzyme inhibition and interactions with various cellular pathways, underscoring their potential utility in the development of targeted diagnostic assays[3][4][5]. This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in the design and execution of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of small molecule biomarkers.
Principle of the Competitive ELISA
The protocol outlined below describes a competitive ELISA, a highly sensitive technique for the detection of small molecules. In this assay format, the target analyte in a sample competes with a fixed amount of a labeled analyte (the "tracer") for a limited number of binding sites on a specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the target analyte in the sample.
In this specific application, we will utilize this compound in two key ways:
-
As a Hapten for Antibody Production: The molecule can be conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to generate an immunogen for the production of polyclonal or monoclonal antibodies that specifically recognize the benzyl-thioureido portion of the molecule.
-
As a Component of the Tracer: The molecule is conjugated to a reporter enzyme (e.g., Horseradish Peroxidase, HRP) to create a tracer that will compete with the free analyte in the sample.
The antibody is immobilized on the surface of a microtiter plate. When the sample and the tracer are added, they compete for binding to the antibody. After an incubation period, the unbound reagents are washed away, and a substrate for the HRP enzyme is added. The resulting colorimetric signal is inversely proportional to the concentration of the analyte in the sample.
Application Note: Quantification of a Hypothetical Biomarker "Thio-X" in Urine Samples
Application
This competitive ELISA is designed for the quantitative determination of "Thio-X," a hypothetical small molecule biomarker containing a benzyl-thioureido moiety, in human urine samples. This assay is intended for research use only and can be adapted for the detection of other structurally related small molecules.
Key Features
-
High Sensitivity: The competitive format allows for the detection of low concentrations of the analyte.
-
Specificity: The use of a specific antibody ensures targeted detection of the biomarker.
-
Quantitative Results: The assay provides quantitative data on the concentration of the analyte in the sample.
Materials and Reagents
-
Antibody-Coated Microtiter Plate: 96-well microtiter plate coated with a specific anti-Thio-X antibody.
-
Tracer (HRP-conjugate): this compound conjugated to Horseradish Peroxidase (HRP).
-
Standard: Purified Thio-X of known concentration.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.
-
Assay Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution: 2 M Sulfuric Acid.
-
Urine Samples: Collected and stored at -20°C.
Experimental Workflow
The overall workflow for the competitive ELISA is depicted below.
Caption: High-level workflow for the competitive ELISA.
Detailed Assay Protocol
1. Reagent Preparation
-
Standards: Prepare a serial dilution of the Thio-X standard in Assay Buffer to create a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
Samples: Thaw urine samples to room temperature and centrifuge to remove any particulate matter. Dilute the samples in Assay Buffer as needed to bring the analyte concentration within the range of the standard curve.
-
Tracer: Dilute the HRP-conjugate stock solution in Assay Buffer to the optimal working concentration (this should be determined during assay development).
2. Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microtiter plate. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of the diluted HRP-conjugate (Tracer) to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
After incubation, discard the contents of the wells and wash the plate three times with 300 µL of Wash Buffer per well. Ensure complete removal of the liquid after each wash.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution[6].
Principle of Detection
The following diagram illustrates the competitive binding that occurs in the wells of the microtiter plate.
Caption: Analyte from the sample competes with the tracer for antibody binding sites.
Data Analysis and Expected Results
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Generate a standard curve by plotting the average absorbance of each standard on the Y-axis against its corresponding concentration on the X-axis. A sigmoidal curve is expected.
-
Determine the concentration of Thio-X in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration of the analyte in the original sample.
Table 1: Example Standard Curve Data
| Standard Concentration (ng/mL) | Average Absorbance (450 nm) |
| 0 | 1.852 |
| 0.1 | 1.623 |
| 0.5 | 1.145 |
| 1 | 0.834 |
| 5 | 0.312 |
| 10 | 0.156 |
| 50 | 0.078 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes or the volume of Wash Buffer. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Inactive HRP-conjugate | Use a fresh dilution of the tracer. |
| Incorrect incubation times/temperatures | Adhere strictly to the protocol. | |
| Poor precision | Pipetting errors | Ensure accurate and consistent pipetting. |
| Incomplete mixing | Gently tap the plate to ensure proper mixing of reagents in the wells. |
References
- Vertex AI Search. The Role of this compound in Diagnostic Reagent Development. Accessed January 12, 2026.
- Vertex AI Search. Custom Synthesis of 4-(3-Benzyl-thioureido)
-
PubMed. Analysis of ethylenethiourea as a biomarker in human urine using liquid chromatography/triple quadrupole mass spectrometry. [Link]
- Vertex AI Search. The Chemical Synthesis Potential of this compound. Accessed January 12, 2026.
- BenchChem.
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. [Link]
-
ResearchGate. Spectroscopic Studies and Structure of 4-(3-Benzoylthioureido)benzoic Acid. [Link]
-
NIH. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
NIH. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. [Link]
-
Taylor & Francis Online. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. [Link]
-
MDPI. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. [Link]
-
NIH. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]
- Bar-Ilan University. A Deep Dive into Thiourea-Based Sensors for Cation Sensing. Accessed January 12, 2026.
-
MDPI. Sensitive Detection of Thiourea Hazardous Toxin with Sandwich-Type Nafion/CuO/ZnO Nanospikes/Glassy Carbon Composite Electrodes. [Link]
-
Wiley Analytical Science. Environmental, healthcare sensor: Thiourea testing. [Link]
-
CUSABIO. ELISA Protocols. [Link]
Sources
Application Notes and Protocols: Characterizing 4-(3-Benzyl-thioureido)-benzoic Acid as a Novel Lactate Dehydrogenase A Inhibitor in Cell-Based Assays
Introduction: A New Frontier in Metabolic Targeting of Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the Warburg effect, characterized by an increased rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a critical enzyme in this process.[2] Its upregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[3][4]
4-(3-Benzyl-thioureido)-benzoic acid is a novel small molecule with a chemical scaffold suggestive of enzymatic inhibition. Its thiourea moiety presents a versatile functional group capable of engaging in various non-covalent interactions within a protein's active site.[5] This document outlines a series of cell-based assays to investigate the hypothesis that this compound exerts its anti-cancer effects by inhibiting LDHA. These protocols are designed for researchers in oncology, drug discovery, and cell biology to rigorously evaluate the compound's mechanism of action and its potential as a therapeutic agent.
Proposed Mechanism of Action: Inhibition of Lactate Dehydrogenase A
We hypothesize that this compound acts as an inhibitor of LDHA. By blocking the catalytic activity of LDHA, the compound is expected to disrupt the glycolytic pathway, leading to a reduction in ATP production, an increase in oxidative stress, and ultimately, the induction of apoptosis in cancer cells.[1][6] This proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of action of this compound.
Application 1: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Release Assay
Scientific Rationale
A primary indicator of a compound's cytotoxic effect is the compromising of cell membrane integrity. The LDH cytotoxicity assay is a reliable method to quantify cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[7][8] This assay will determine the dose-dependent cytotoxic effect of this compound on cancer cells.
Experimental Workflow
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which 10 µL of lysis buffer (e.g., 10X Lysis Buffer) is added 45 minutes before the end of the incubation period.
-
Background Control: Wells with culture medium only.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[7] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Expected Results
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
| Concentration of Compound (µM) | Absorbance at 490 nm (OD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.150 | 0% |
| 1 | 0.200 | 10% |
| 10 | 0.450 | 60% |
| 50 | 0.650 | 100% |
| Spontaneous Release | 0.150 | |
| Maximum Release | 0.650 |
Application 2: Monitoring Mitochondrial Membrane Potential with JC-1 Dye
Scientific Rationale
A hallmark of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic, cationic probe that can be used to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence intensity ratio is indicative of apoptosis.
Experimental Workflow
Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
Detailed Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a predetermined time (e.g., 12, 24 hours). Include a positive control for apoptosis (e.g., 50 µM CCCP for 15-30 minutes).[10]
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.[11]
-
JC-1 Staining: Resuspend the cell pellet in 0.5 mL of culture medium containing 2 µM JC-1 dye.[12]
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes.[12][13]
-
Washing: Add 2 mL of warm PBS and centrifuge at 400 x g for 5 minutes. Discard the supernatant. Repeat the wash step once.[11]
-
Analysis: Resuspend the cell pellet in 500 µL of PBS for analysis by flow cytometry or fluorescence microscopy.
-
Flow Cytometry: Detect green fluorescence (monomers) in the FITC channel (Ex/Em = 485/535 nm) and red fluorescence (J-aggregates) in the PE channel (Ex/Em = 540/590 nm).[10]
-
Fluorescence Microscopy: Observe cells using a dual-bandpass filter. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic fluorescence.[13]
-
Data Analysis and Expected Results
The ratio of red to green fluorescence is calculated to determine the level of mitochondrial depolarization. A decrease in this ratio indicates an increase in apoptosis.
| Treatment | Red Fluorescence (J-aggregates) | Green Fluorescence (Monomers) | Red/Green Ratio |
| Untreated Control | High | Low | High |
| Compound (10 µM) | Low | High | Low |
| CCCP (Positive Control) | Very Low | Very High | Very Low |
Application 3: Target Engagement Confirmation with the Cellular Thermal Shift Assay (CETSA)
Scientific Rationale
CETSA is a powerful biophysical assay that allows for the direct assessment of target engagement in a cellular context.[14] The principle is based on ligand-induced thermal stabilization of the target protein.[15] When a compound binds to its target protein, it generally increases the protein's thermal stability. By heating cell lysates to a range of temperatures, the soluble fraction of the target protein can be quantified. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[16]
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
-
Cell Treatment: Culture cells to near confluency and treat with a high concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.[16]
-
Lysate Preparation: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.[16]
-
Heating: Aliquot the supernatant into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a PCR machine, followed by cooling to room temperature.[15]
-
Fractionation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble and aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of LDHA using a suitable method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Plotting: Plot the percentage of soluble LDHA as a function of temperature for both the compound-treated and vehicle-treated samples.
Data Analysis and Expected Results
The binding of this compound to LDHA is expected to stabilize the protein, resulting in a shift of the melting curve to the right (higher temperatures).
| Temperature (°C) | % Soluble LDHA (Vehicle) | % Soluble LDHA (Compound) |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 45 | 75 |
| 65 | 20 | 50 |
| 70 | 5 | 25 |
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for evaluating this compound as a potential inhibitor of LDHA. By systematically assessing its cytotoxicity, its ability to induce apoptosis, and its direct engagement with the target protein, researchers can build a robust scientific case for its mechanism of action. These assays are fundamental in the preclinical development of novel cancer therapeutics targeting cellular metabolism.
References
- Patsnap Synapse. (2024, June 21). What are L-lactate dehydrogenase inhibitors and how do they work?
- Santa Cruz Biotechnology. L-Lactate Dehydrogenase Inhibitors.
- Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction.
- Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC - NIH.
- LDH cytotoxicity assay - Protocols.io. (2024, December 11).
- MedchemExpress.com. Lactate Dehydrogenase | Inhibitors.
- Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
- MitoProbe™ JC-1 Assay staining protocol for flow cytometry - ResearchGate.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Creative Bioarray. JC-1 Mitochondrial Membrane Potential Assay.
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
- Abcam. LDH assay kit guide: Principles and applications.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Sigma-Aldrich. Cytotoxicity Detection Kit (LDH).
- Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC - NIH. (2019, January 5).
- Mitochondrial Membrane Potential Detection Kit.
- G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322).
- The Role of this compound in Diagnostic Reagent Development.
- CETSA.
- The Chemical Synthesis Potential of this compound. (2025, December 12).
Sources
- 1. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. chem-agilent.com [chem-agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thiourea Derivatives
Welcome to the Technical Support Center for the synthesis of thiourea derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights to help you navigate and optimize your reaction conditions. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to understand the fundamental principles governing your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of thiourea derivatives, providing concise answers and foundational knowledge.
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent and versatile methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and often high-yielding method, sometimes referred to as a "click-type" reaction due to its efficiency.[1][2]
-
Thionation of urea using Lawesson's reagent: This method involves the conversion of the carbonyl group in a urea precursor to a thiocarbonyl group.[3][5][6]
Q2: How do the electronic properties of substituents on the amine and isothiocyanate affect the reaction rate?
The electronic nature of the reactants plays a crucial role in the reaction kinetics:
-
Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines bearing electron-withdrawing groups (EWGs), such as nitroanilines, are less nucleophilic and exhibit slower reaction rates.[2] The nucleophilicity of an aminopyrazine, for example, is reduced by the electron-withdrawing nature of the pyrazine ring.[7]
-
Isothiocyanate Electrophilicity: Isothiocyanates with EWGs are more electrophilic and react more readily. Those with EDGs are less electrophilic, leading to slower reactions.[2][7] A combination of a weakly nucleophilic amine and a poorly electrophilic isothiocyanate can result in significantly longer reaction times.[2][7]
Q3: What are the best practices for handling and storing isothiocyanates?
Isothiocyanates can be sensitive to moisture and may degrade over time.[1] To ensure their stability and reactivity:
-
Storage: Store isothiocyanates in a cool, dark, and dry environment, preferably under an inert atmosphere like nitrogen or argon.[8]
-
Handling: For optimal results, use freshly prepared or purified isothiocyanates. Minimize their exposure to air and moisture during handling.[8]
-
In Situ Generation: For particularly unstable isothiocyanates, consider generating them in situ for immediate use in the subsequent reaction.[8]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of thiourea derivatives.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frequent challenge that can arise from several factors.
Potential Causes & Troubleshooting Steps:
-
Poor Reactivity of Starting Materials:
-
Low Amine Nucleophilicity: For amines with electron-withdrawing groups (e.g., 4-nitroaniline), the reaction may be sluggish.[9]
-
Solution: Increase the reaction temperature to drive the reaction forward.[9] However, be cautious of potential side reactions at elevated temperatures.[9] The addition of a non-nucleophilic base, such as triethylamine, can also activate the amine.[3] For very unreactive amines, consider a different synthetic route, such as using the more reactive but toxic thiophosgene.[3][9]
-
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can impede the reaction.[1]
-
-
Degradation of Reactants:
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact the reaction rate and yield.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully control the stoichiometry. A slight excess of one reactant may be beneficial, but large excesses can lead to side products.[9]
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products and Impurities
The presence of significant impurities can complicate purification and reduce the overall yield of the desired thiourea derivative.
Common Side Reactions and Mitigation Strategies:
-
Formation of Symmetrical Thioureas: When synthesizing an unsymmetrical thiourea, the formation of a symmetrical byproduct is a common issue.[8] This occurs if the intermediate isothiocyanate reacts with the starting amine.[3]
-
Byproducts from Reagent Decomposition: In syntheses using Lawesson's reagent, thiophosphorus ylides can be a common byproduct.[9]
-
Solution: Careful control of reaction temperature and time, monitored by Thin Layer Chromatography (TLC), can minimize the formation of these impurities.[9]
-
-
Desulfurization: At elevated temperatures, the thiourea product can undergo desulfurization to form the corresponding carbodiimide.[8]
-
Solution: Optimize the reaction temperature and avoid prolonged heating once the reaction is complete, as determined by TLC monitoring.[9]
-
Issue 3: Product Purification Challenges
Even with a successful reaction, isolating the pure thiourea derivative can be challenging.
Purification Strategies:
| Purification Method | Description | Applicability |
| Recrystallization | The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize. | Effective for solid products with good solubility differences between the desired compound and impurities at different temperatures.[9] |
| Column Chromatography | A powerful technique for separating compounds with similar polarities using a stationary phase (e.g., silica gel) and a mobile phase.[9] | Highly versatile for purifying both solid and oily products from a wide range of impurities.[9] |
| Acid-Base Extraction | This method separates compounds based on their different acid-base properties. | Useful if the product and impurities have different pKa values, allowing for selective extraction into aqueous acidic or basic solutions.[9] |
| Filtration and Washing | If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[9] | Ideal for solid products that are insoluble in the reaction solvent or can be precipitated by the addition of an anti-solvent. |
If the product is an oil, it may be due to impurities preventing crystallization.[7] In such cases, column chromatography is often the most effective purification method.[7][9]
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
Primary or secondary amine
-
Isothiocyanate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
TLC plates
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in an appropriate volume of anhydrous DCM or THF.[7][9]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature.[3] The addition can be done dropwise if the reaction is exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.[3][7] If the reaction is slow, it can be gently heated.[1][3]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.[7][9]
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[8]
Visualizing the General Experimental Workflow
Caption: General experimental workflow for thiourea synthesis.
References
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of unsymmetrical thioureas.
- BenchChem. (2025). Overcoming low yields in the synthesis of N,N'-disubstituted thioureas.
- BenchChem. (2025). Troubleshooting low yield in N-Pyrazinylthiourea synthesis.
- Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-39.
- Stanku, C., & Bratan, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1846-1864.
-
ResearchGate. (2019). (PDF) Synthesis and characterization of thiourea. Retrieved from [Link]
- BenchChem. (2025). Optimization of reaction conditions for thiourea synthesis from isothiocyanates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the stability of 4-(3-Benzyl-thioureido)-benzoic acid in solution
Here is the technical support center for enhancing the stability of 4-(3-Benzyl-thioureido)-benzoic acid in solution.
Introduction
Welcome to the technical support guide for this compound (BTBA). This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. BTBA, like many thiourea derivatives possessing a carboxylic acid moiety, presents unique stability challenges in solution.[1][2][3] Degradation can lead to inconsistent experimental results, loss of biological activity, and the formation of unknown impurities.[1]
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the integrity of BTBA in your research. Our approach is grounded in established principles of physical organic chemistry and pharmaceutical formulation science.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common stability issues encountered with this compound.
Q1: My BTBA solution turned slightly yellow and a precipitate formed after overnight storage at room temperature. What is happening?
A1: This is a classic sign of degradation. The yellowing may indicate oxidation of the thiourea group, while the precipitate could be an insoluble degradation product or the original compound crashing out due to changes in the solution's properties (e.g., pH shift).[4] Thiourea derivatives are susceptible to both oxidative and hydrolytic degradation.[1][5]
Q2: What is the primary cause of BTBA degradation in solution?
A2: The two primary degradation pathways are hydrolysis of the thiourea linkage, which can be accelerated under basic or strongly acidic conditions, and oxidation of the sulfur atom.[1][5][6] The specific pathway that dominates depends on the experimental conditions (pH, solvent, presence of oxygen or metal ions).
Q3: What is the ideal pH range for storing BTBA solutions?
A3: While specific data for BTBA is not published, based on the general stability of thiourea and carboxylic acid-containing compounds, a slightly acidic pH range of 4.0 - 6.0 is recommended as a starting point. This minimizes base-catalyzed hydrolysis of the thiourea group while keeping the carboxylic acid protonated enough to maintain solubility in many organic/aqueous mixtures.[4][7][8] Extreme pH values should be avoided.
Q4: Can I use antioxidants to improve stability?
A4: Yes, for applications where they do not interfere with the downstream experiment, adding antioxidants can be beneficial to prevent oxidative degradation.[4][8][9] Common choices include butylated hydroxytoluene (BHT) or tocopherol.
Q5: My results are inconsistent from day to day. Could this be a stability issue?
A5: Absolutely. Inconsistent results are a key indicator of compound degradation.[4] If the purity of your compound decreases over the course of an experiment, it will directly impact the outcome. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your stock solution over its intended use period.[4]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific problems in a Q&A format, providing detailed explanations and actionable solutions.
Issue 1: Rapid Loss of Compound in Aqueous Buffers
Question: "I'm conducting a cell-based assay and my compound, dissolved in a PBS buffer (pH 7.4), loses over 50% of its concentration within a few hours, as confirmed by HPLC. Why is it degrading so quickly at a physiological pH?"
Scientific Rationale: At pH 7.4, two factors are likely contributing to the rapid degradation of BTBA. First, the carboxylic acid group will be predominantly deprotonated, forming the carboxylate salt. While this may increase aqueous solubility, the solution is slightly alkaline relative to the pKa of the thiourea protons, making the molecule more susceptible to base-catalyzed hydrolysis.[6][10] Second, the sulfur atom in the thiourea moiety is prone to oxidation, a process that can be catalyzed by dissolved oxygen and trace metal ions often present in buffer salts.[5][11][12]
Troubleshooting Workflow:
Caption: Experimental workflow for screening the stability of BTBA.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh BTBA and dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Test Conditions: Prepare a set of aqueous buffers (e.g., pH 4.0, 5.5, 7.4) and solvent mixtures (e.g., 50:50 MeCN:H₂O).
-
Initiate Experiment: Dilute the DMSO stock 1:100 into each test condition to a final concentration of 100 µM. Immediately take a sample from each condition for T=0 analysis.
-
Incubate: Store the test solutions under controlled conditions (e.g., 25°C, protected from light).
-
Analyze: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze immediately using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate: Determine the percentage of BTBA remaining at each time point relative to the T=0 sample, correcting for any initial impurities.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound. [13] Table 2: Recommended Starting Parameters for a BTBA HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A gradient is essential to elute both the parent compound and any potential degradation products, which may have different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The aromatic rings in BTBA should provide strong absorbance. Monitoring multiple wavelengths can help distinguish peaks. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. [13] |
Method Validation Principle: To ensure the method is "stability-indicating," you must perform forced degradation studies. Briefly expose samples of BTBA to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat, and light. Analyze these stressed samples to demonstrate that the degradation products are resolved from the parent BTBA peak. This confirms the method's specificity. [13]
References
-
Wikipedia contributors. (2024). Thiourea. Wikipedia, The Free Encyclopedia. [Link]
-
Rawel, H. M., & Rohn, S. (2002). Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex. Free Radical Biology and Medicine, 32(12), 1333-1338. [Link]
-
Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(1), 1-28. [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
911Metallurgist. (2017). Thiourea. [Link]
-
Swain, S. P., Kumar, K. N., & Ravichandiran, V. (2023). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]
-
Begum, S. A., Hossain, M., & Podder, J. (2009). An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. Journal of Scientific Research, 1(3). [Link]
-
Request PDF. (n.d.). Thiourea Catalysts for Synthesis of Active Pharmaceutical Ingredients. [Link]
-
DuBois, K. P., & Erway, W. F. (1946). Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper. The Journal of Biological Chemistry, 165(2), 711-721. [Link]
-
Shah, S. S. A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4529. [Link]
-
Al-Sabbagh, B. H., et al. (2024). Thiourea Degradation in Aqueous Solutions via Ozonation. Journal of Ecological Engineering, 25(4), 132-141. [Link]
-
Swain, S. P., Kumar, K. N., & Ravichandiran, V. (2023). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]
-
Reddit. (2023). Thiourea hydrolysis mechanism? r/chemhelp. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Thiourea in Pharmaceutical Synthesis. [Link]
-
Costantino, G., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(6), 834-855. [Link]
-
ResearchGate. (n.d.). The change of pH with time after adding thiourea to the solutions...[Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Nicolae Testemitanu SUMPh. (n.d.). The ways to improve drug stability. [Link]
-
Osunlaja, A. A., et al. (2013). Kinetics and mechanism of thiourea oxidation by oxygenated [Co2(O2)(NH3)10] complex. Journal of Chemical and Pharmaceutical Research, 5(2), 328-336. [Link]
-
R Discovery. (2016). Simple Thiourea Hydrolysis or Intermediate Complex Mechanism?[Link]
-
Kalyani, P., & Manikyamba, P. (2003). Solvent-solute interactions in the reaction between p-NOrbenzyl bromide and thiourea-A kinetic study. Indian Journal of Chemistry, 42A, 75-78. [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16, 092. [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]
-
Malaysian Journal of Analytical Sciences. (2020). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. [Link]
-
PubMed. (2014). [Effects of thiourea on pH and availability of metal ions in acid red soil]. [Link]
-
ResearchGate. (n.d.). Effect of pH on thiourea removal efficiency. [Link]
-
International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
-
Chemical Synthesis Platform. (2025). The Chemical Synthesis Potential of this compound. [Link]
-
Diagnostic Reagents World. (n.d.). The Role of this compound in Diagnostic Reagent Development. [Link]
-
El-Sayed, M. A. A., et al. (2021). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1281. [Link]
-
Request PDF. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. [Link]
-
Alhalaweh, A., et al. (2013). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 13(9), 3947-3955. [Link]
-
ResearchGate. (n.d.). Influence of solvent on the stability and reactivity of imidacloprid: theoretical study. [Link]
-
iMedPub. (n.d.). A new stability indicating RP-HPLC method for the determination of Benzoic acid in pharmaceutical dosage form. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The ways to improve drug stability [repository.usmf.md]
- 9. jocpr.com [jocpr.com]
- 10. reddit.com [reddit.com]
- 11. Thiourea - 911Metallurgist [911metallurgist.com]
- 12. Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijsdr.org [ijsdr.org]
Technical Support Center: Navigating the Cytotoxicity of Thiourea Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiourea derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the cytotoxicity of these compounds, with a focus on enhancing their therapeutic index by reducing toxicity in normal cells.
Substituted thiourea derivatives are a versatile class of compounds with significant potential in drug discovery, demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, a primary hurdle in their clinical development is managing their cytotoxic effects, which are not always specific to cancer cells.[3][4][5] This guide provides field-proven insights and methodologies to help you navigate these challenges, optimize your experimental design, and accelerate your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when encountering cytotoxicity issues with thiourea derivatives.
Q1: We are observing significant cytotoxicity in our normal (non-cancerous) cell lines when treated with our thiourea derivative. What are the primary strategies to mitigate these off-target effects?
A1: High cytotoxicity in normal cells is a critical challenge. Two primary strategies can be effective in reducing off-target toxicity while aiming to maintain anti-cancer efficacy: structural modification of the thiourea derivative and co-administration with protective agents.[6]
-
Structural Modification (Lead Optimization): The structure-activity relationship (SAR) of thiourea derivatives plays a crucial role in their cytotoxicity profile.[7][8] Minor changes to the substituents on the thiourea scaffold can significantly alter the compound's selectivity. For instance, the introduction of bulky groups or specific heterocyclic moieties can enhance anti-proliferative activity in cancer cells while reducing toxicity in normal cells.[9]
-
Co-administration with Antioxidants: The cytotoxicity of many therapeutic compounds is linked to the induction of oxidative stress.[10][11] Supplementing your in vitro or in vivo models with an antioxidant may protect normal cells from this damage.[6]
Q2: What are the common mechanisms driving the cytotoxicity of thiourea derivatives in normal cells?
A2: The cytotoxic mechanisms of thiourea derivatives are multifaceted and can include:
-
Induction of Oxidative Stress: Thiourea compounds can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS).[10][11] This oxidative stress can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death.
-
Enzyme Inhibition: Thiourea derivatives can act as inhibitors of various enzymes crucial for cell survival and proliferation.[12][13] While this is often the desired effect in cancer cells, off-target inhibition of essential enzymes in normal cells can lead to toxicity.
-
Apoptosis Induction: Many thiourea derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[3][14] However, this process can also be triggered in normal cells, leading to unwanted side effects.
Q3: How can we improve the selectivity of our thiourea compounds for cancer cells over normal cells?
A3: Enhancing selectivity is a key goal in drug development. Consider the following approaches:
-
Exploit Cancer Cell Vulnerabilities: Design derivatives that target pathways or proteins that are overexpressed or mutated in cancer cells, such as specific kinases or growth factor receptors.[3][14]
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a library of derivatives with varied substituents to identify compounds with the best selectivity index (SI). The SI is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell).[3] A higher SI indicates greater selectivity for cancer cells.
-
Leverage the Tumor Microenvironment: Design compounds that are activated or show enhanced uptake in the unique conditions of the tumor microenvironment (e.g., hypoxia, lower pH).
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 1: High Cytotoxicity Observed in a Normal Cell Line Panel
Problem: Your lead thiourea derivative shows potent activity against your cancer cell line of interest, but also exhibits unacceptable levels of cytotoxicity in normal cell lines (e.g., HaCaT, MCF-10A, or primary cells).
Causality: This lack of selectivity can stem from the compound's physicochemical properties leading to broad cellular uptake, off-target interactions with essential cellular machinery, or the induction of generalized cellular stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing high cytotoxicity in normal cells.
Experimental Protocols:
1. Assessment of Intracellular Reactive Oxygen Species (ROS):
-
Principle: This assay quantifies the level of oxidative stress induced by the thiourea derivative. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Seed normal and cancer cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of your thiourea derivative for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
2. Co-administration with an Antioxidant (N-acetylcysteine - NAC):
-
Principle: NAC is a precursor to the antioxidant glutathione and can help replenish intracellular antioxidant levels, thereby mitigating ROS-induced damage.
-
Procedure:
-
Prepare a stock solution of NAC.
-
Pre-treat your normal cells with an optimized concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding your thiourea derivative.
-
Perform your standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with the co-treated cells.
-
Compare the viability of cells treated with the thiourea derivative alone to those co-treated with NAC. A significant increase in viability in the co-treated group suggests that oxidative stress is a major contributor to the observed cytotoxicity.
-
Guide 2: Inconsistent Cytotoxicity Results Across Experiments
Problem: You are observing significant variability in the IC50 values of your thiourea derivative in the same cell line across different experimental runs.
Causality: This can be due to the instability of the thiourea compound in solution, leading to degradation and a decrease in the effective concentration over time. Thiourea derivatives can be susceptible to oxidation, hydrolysis, or photodegradation.[15]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cytotoxicity results.
Data Presentation: Impact of Storage on Compound Purity
| Storage Condition | Purity after 1 week | Purity after 4 weeks |
| Room Temperature, Light | 92% | 78% |
| Room Temperature, Dark | 98% | 91% |
| 4°C, Dark, Inert Gas | >99% | >99% |
| Note: This is example data and will vary depending on the specific thiourea derivative. |
Concluding Remarks
The development of thiourea derivatives as therapeutic agents requires a careful balance between efficacy and safety. By systematically investigating the mechanisms of cytotoxicity and employing strategies to enhance selectivity, researchers can unlock the full potential of this promising class of compounds. This guide provides a framework for troubleshooting common issues and making informed decisions in your experimental design. Remember that each thiourea derivative is unique, and a tailored approach to optimization is often necessary.
References
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. Available at: [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed. Available at: [Link]
-
Protection by sodium thiosulfate and thiourea against lethal toxicity of cis-diamminedichloroplatinum (II) in bacteria and mice. PubMed. Available at: [Link]
-
Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed. Available at: [Link]
-
In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. ACS Omega. Available at: [Link]
-
Anti-Oxidative Burst, Cytotoxicity, and ADME Studies of Thiourea Compounds. Pharmacophore. Available at: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Semantic Scholar. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. ResearchGate. Available at: [Link]
-
Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed Central. Available at: [Link]
-
In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines. PubMed. Available at: [Link]
-
Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. Available at: [Link]
-
Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. Indonesian Journal on Health Science and Medicine. Available at: [Link]
-
In vitro Antileishmanial Activity and Cytotoxicity Results for Thiourea Derivatives. ResearchGate. Available at: [Link]
-
Structure–activity relationship (SAR) analysis of thiourea derivatives as potential 3‐phosphoglycerate dehydrogenase (PHGDH) inhibitors. ResearchGate. Available at: [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Available at: [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. Available at: [Link]
-
Thiourea protects against copper-induced oxidative damage by formation of a redox-inactive thiourea-copper complex. PubMed. Available at: [Link]
-
Thioureas react with superoxide radicals to yield a sulfhydryl compound: Explanation for protective effect against paraquat. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. Available at: [Link]
-
ANTI-OXIDATIVE BURST, CYTOTOXICITY, AND ADME STUDIES OF THIOUREA COMPOUNDS. Pharmacophore. Available at: [Link]
-
Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. MDPI. Available at: [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Available at: [Link]
-
Thiourea. PubChem. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. Available at: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ADME Properties of Thiourea Derivatives for Drug Discovery
Introduction: The Critical Role of ADME in the Development of Thiourea-Based Therapeutics
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is vast; however, their successful translation from promising hits to clinical candidates is critically dependent on their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule's ADME profile dictates its bioavailability, efficacy, and potential for toxicity. Therefore, a thorough understanding and early-stage evaluation of these properties are paramount for any drug discovery program centered on thiourea derivatives.
This guide provides a comparative analysis of the ADME properties of various thiourea derivatives, drawing upon experimental data from the scientific literature. We will delve into key ADME parameters, discuss structure-ADME relationships, and provide detailed protocols for essential in vitro assays. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate the challenges and opportunities in optimizing the pharmacokinetic profiles of this important class of compounds.
Comparative Analysis of Key ADME Properties of Thiourea Derivatives
The ADME profile of a compound is a multifactorial characteristic influenced by its physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. The thiourea functional group, with its ability to act as both a hydrogen bond donor and acceptor, significantly influences these properties.
Solubility
Aqueous solubility is a prerequisite for absorption. Poor solubility can lead to low bioavailability and erratic dose-response relationships. The solubility of thiourea derivatives can be modulated by the nature of their substituents. For instance, the introduction of polar functional groups or ionizable moieties can enhance aqueous solubility. Conversely, large, non-polar substituents tend to decrease it.
Permeability
For oral drugs, the ability to permeate the intestinal epithelium is crucial for absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[3][4][5] Compounds with high permeability are more likely to be well-absorbed. The lipophilicity of thiourea derivatives, often expressed as logP or logD, plays a significant role in their permeability. A balanced lipophilicity is generally desired, as highly lipophilic compounds may be poorly soluble or exhibit non-specific binding, while highly polar compounds may have poor membrane permeability.
Metabolic Stability
The metabolic stability of a compound determines its half-life in the body. Rapid metabolism can lead to low systemic exposure and reduced efficacy. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability.[6][7][8] The thiourea moiety itself can be susceptible to metabolism, and the nature of the substituents can either block or create new sites for metabolic enzymes, primarily the cytochrome P450 (CYP) family, to act upon.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site.[9] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit the free drug concentration, potentially reducing efficacy. Equilibrium dialysis is the gold standard method for determining the percentage of plasma protein binding.[9][10][11][12]
Cytochrome P450 (CYP) Inhibition
Thiourea derivatives have the potential to inhibit CYP enzymes, which can lead to drug-drug interactions (DDIs).[13] Inhibition of a CYP enzyme responsible for the metabolism of a co-administered drug can lead to elevated plasma concentrations of that drug, increasing the risk of toxicity. Therefore, it is crucial to evaluate the inhibitory potential of new thiourea derivatives against major CYP isoforms.[14][15]
Table 1: Comparative in silico ADME Properties of Representative Thiourea Derivatives
| Compound ID | Molecular Weight ( g/mol ) | % Absorption | TPSA (Ų) | Rotatable Bonds | H-Bond Acceptors | H-Bond Donors | Lipinski Violations | logP | Bioavailability Score |
| HL1 | - | - | - | - | - | - | - | - | - |
| HL2 | - | - | - | - | - | - | - | - | - |
| Derivative I | 388.46 | Low | 172.22 | 4 | 4 | 0 | 1.74 | 0.55 | No |
| Derivative II | 500.59 | Low | 204.64 | 6 | 4 | 2 | 2.49 | 0.17 | No |
| Derivative III | 400.52 | Low | 228.70 | 4 | 4 | 0 | 1.34 | 0.55 | No |
| Derivative IV | 500.64 | Low | 228.70 | 4 | 4 | 1 | 2.74 | 0.55 | No |
| Derivative V | 470.56 | Low | 180.58 | 4 | 4 | 0 | 2.031 | 0.55 | No |
| Derivative VI | 470.56 | Low | 180.58 | 4 | 4 | 0 | 1.91 | 0.55 | No |
| Derivative VII | 538.68 | Low | 128.86 | 2 | 2 | 1 | 3.35 | 0.55 | No |
| Derivative VIII | 442.60 | High | 128.86 | 2 | 2 | 0 | 3.18 | 0.55 | No |
Data for HL1 and HL2 were not available in the provided search results. Data for derivatives I-VIII are from in silico predictions.[16][17]
Experimental Protocols for Key ADME Assays
The following are generalized protocols for common in vitro ADME assays. It is crucial to optimize these protocols for specific compounds and analytical methods.
Aqueous Solubility Determination (Shake-Flask Method)
-
Compound Preparation: Prepare a stock solution of the thiourea derivative in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add an excess amount of the compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Equilibration: Shake the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.
-
Calculation: Express the solubility in µg/mL or µM.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Assay Initiation: Add the test compound (at a known concentration) to the apical (A) or basolateral (B) chamber.
-
Sampling: At various time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[4]
Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system (to support CYP activity), and phosphate buffer.
-
Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the thiourea derivative at a specific concentration.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Plasma Protein Binding (Equilibrium Dialysis)
-
Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa) separating two chambers.[9]
-
Sample Preparation: Add plasma (human, rat, etc.) spiked with the test compound to one chamber and dialysis buffer (PBS, pH 7.4) to the other chamber.
-
Equilibration: Incubate the plate with shaking at 37°C for a sufficient time (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).
CYP450 Inhibition Assay (IC50 Determination)
-
Reaction Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform probe substrate, and NADPH regenerating system in a buffer.
-
Inhibitor Addition: Add the thiourea derivative at various concentrations to the reaction mixture.
-
Reaction Initiation and Termination: Pre-warm the mixture at 37°C and initiate the reaction by adding the NADPH regenerating system. After a specific incubation time, terminate the reaction with a cold solvent.
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing ADME Workflows and Pathways
General ADME Screening Workflow
Caption: A typical workflow for in vitro ADME screening in early drug discovery.
Potential Metabolic Pathway of a Thiourea Derivative
Caption: A generalized metabolic pathway for a thiourea derivative.
Conclusion and Future Directions
The successful development of thiourea derivatives as therapeutic agents is intrinsically linked to a comprehensive understanding and optimization of their ADME properties. This guide has provided a comparative overview of key ADME parameters, highlighting the importance of experimental evaluation in parallel with drug design and synthesis. While in silico models offer valuable early insights, in vitro assays remain the cornerstone for generating reliable data to guide lead optimization.
Future research should focus on building a more extensive and publicly accessible database of experimental ADME data for a wider range of thiourea derivatives. This will facilitate the development of more accurate predictive models and a deeper understanding of structure-ADME relationships within this chemical class. By integrating ADME considerations from the outset of a drug discovery program, the scientific community can more effectively unlock the full therapeutic potential of thiourea-based compounds.
References
-
Synthesis of new thiourea derivatives and metal complexes. KSU BAP. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. [Link]
-
In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. NIH. [Link]
-
In vitro Caco-2 permeability. EURL ECVAM - TSAR - European Union. [Link]
-
Inhibitory activity IC 50 (µM) of thiourea derivatives and their Ru complexes against jack bean urease. ResearchGate. [Link]
-
Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. MDPI. [Link]
-
Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]
-
Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (+/-)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection. ResearchGate. [Link]
-
(PDF) Synthesis, Identification, Antioxidant, Molecular Docking, and In Silico ADME Study for Some New Derivatives Containing Thiourea Moiety. ResearchGate. [Link]
-
Metabolic stability of selected compounds in human liver microsomes. ResearchGate. [Link]
-
Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents. NIH. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. bioRxiv. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Validation of 96-well equilibrium dialysis with non-radiolabeled drug for definitive measurement of protein binding and application to clinical development of highly-bound drugs. PubMed. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC - NIH. [Link]
-
Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. PubMed. [Link]
-
Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding. ResearchGate. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. enamine.net [enamine.net]
- 10. Validation of 96-well equilibrium dialysis with non-radiolabeled drug for definitive measurement of protein binding and application to clinical development of highly-bound drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Potential of Thiourea Derivatives, Represented by 4-(3-Benzyl-thioureido)-benzoic Acid, Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and less toxic cancer therapies, novel chemical scaffolds are of paramount importance. Among these, thiourea derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[1][2] This guide provides a head-to-head comparison of the therapeutic potential of this class, structurally represented by 4-(3-Benzyl-thioureido)-benzoic acid, with well-established anticancer agents: Doxorubicin, Cisplatin, and Paclitaxel.
Introduction to a New Contender: The Thiourea Scaffold
Thiourea derivatives, characterized by the presence of a central thiourea moiety, have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potent anticancer effects.[1] Their structural versatility allows for modifications that can enhance their efficacy and selectivity. While extensive research is ongoing for a wide array of these compounds, this guide will use the structure of This compound as a representative example of this promising class.
Mechanisms of Action: A Tale of Different Strategies
A fundamental aspect of any anticancer agent is its mechanism of action. Established drugs like Doxorubicin, Cisplatin, and Paclitaxel have well-defined cellular targets and modes of inducing cancer cell death. Thiourea derivatives, on the other hand, appear to exhibit a multi-faceted approach to cytotoxicity.
Doxorubicin: The DNA Intercalator and Topoisomerase II Inhibitor
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy. Its primary mechanisms of action involve the intercalation into DNA, which obstructs DNA and RNA synthesis, and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA strand breaks and ultimately, apoptosis.
Caption: Mechanism of action of Doxorubicin.
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based chemotherapeutic that exerts its cytotoxic effects by forming covalent bonds with DNA bases, primarily guanine. This results in the formation of DNA adducts and intra-strand cross-links, which distort the DNA helix, inhibit DNA replication, and trigger apoptosis.
Caption: Mechanism of action of Cisplatin.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a taxane, disrupts the normal dynamics of the cellular cytoskeleton. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and subsequent apoptosis.[3]
Caption: Mechanism of action of Paclitaxel.
Thiourea Derivatives: A Multi-pronged Attack
The anticancer activity of thiourea derivatives is believed to be multifactorial. Studies suggest that these compounds can induce apoptosis through various pathways and may also inhibit key enzymes involved in cancer cell proliferation. Some proposed mechanisms include the inhibition of enzymes like epidermal growth factor receptor (EGFR) and the induction of apoptosis, as evidenced by molecular docking studies and in vitro assays.[4]
In Vitro Efficacy: A Comparative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables provide a comparative overview of the IC50 values for various thiourea derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231), alongside the IC50 values for Doxorubicin, Cisplatin, and Paclitaxel.
Table 1: Comparative IC50 Values against MCF-7 Human Breast Cancer Cell Line
| Compound | IC50 (µM) | Reference(s) |
| Thiourea Derivatives | ||
| Diarylthiourea (Compound 4) | 338.33 ± 1.52 | [1] |
| Thiourea Derivative (VIa) | 123.64 | [5] |
| Thiourea Derivative (VIe) | 118.49 | [5] |
| N1,N3-disubstituted-thiosemicarbazone 7 | 7.0 | [4] |
| 1-aryl-3-(pyridin-2-yl) thiourea (Compound 20) | 1.3 | [6] |
| Standard Anticancer Agents | ||
| Doxorubicin | 1.1 µg/ml (~1.9 µM) | |
| Doxorubicin | 4 | [7] |
| Doxorubicin | 8.306 | [8] |
| Cisplatin | 0.65 | |
| Paclitaxel | 18.6 | [3] |
| Paclitaxel | 3.5 | [9] |
Table 2: Comparative IC50 Values against MDA-MB-231 Human Breast Cancer Cell Line
| Compound | IC50 (µM) | Reference(s) |
| Thiourea Derivatives | ||
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | 3.0 | [6] |
| Standard Anticancer Agents | ||
| Doxorubicin | 1.38 µg/ml (~2.38 µM) | |
| Doxorubicin | 1 | [7] |
| Doxorubicin | 6.602 | [8] |
| Doxorubicin | 0.69 | [10] |
| Cisplatin | 30.51 ± 2.60 (72h) | [11] |
| Paclitaxel | 12.3 | [3] |
| Paclitaxel | 0.3 | [9] |
| Paclitaxel | 0.01267 | [12] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes and is compiled from various studies.
Experimental Protocols for Anticancer Drug Evaluation
To ensure the scientific rigor of our comparisons, we present standardized protocols for key in vitro assays used to evaluate the efficacy of anticancer compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT assay workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Annexin V-FITC/PI assay workflow.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow:
Sources
- 1. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 11. Regulation of Cellular and Cancer Stem Cell-Related Putative Gene Expression of Parental and CD44+CD24− Sorted MDA-MB-231 Cells by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-(3-Benzyl-thioureido)-benzoic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(3-Benzyl-thioureido)-benzoic acid. As a compound combining the structural features of both thiourea and benzoic acid, it is imperative to handle it with a comprehensive understanding of the potential hazards associated with both moieties. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
-
Thiourea and its Derivatives: Thiourea-containing compounds are known for a range of biological activities and potential toxicities. Some substituted thioureas have been shown to exhibit cytotoxicity.[1][2] Prolonged or repeated exposure to thiourea itself can affect the thyroid, and it is prudent to handle all derivatives with caution as potential carcinogens.[3][4] Inhalation of dusts and skin contact should be minimized.[3]
-
Benzoic Acid: Benzoic acid is a known irritant, capable of causing serious skin and eye irritation or damage.[5][6][7][8] Prolonged or repeated inhalation of benzoic acid dust can lead to organ damage, particularly to the lungs.[5][6] It is also considered a combustible dust, which can form explosive mixtures with air.[5]
Given these potential hazards, this compound should be treated as a hazardous substance with potential for skin and eye irritation, respiratory tract irritation, and unknown long-term health effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[9][10][11] | To protect against dust particles and potential splashes, addressing the serious eye damage risk from the benzoic acid moiety.[5][6][7][8] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes.[9] Chemical-resistant gloves (nitrile or neoprene recommended).[11][12] | To prevent skin contact, which can cause irritation.[5] Double gloving may be appropriate for extended handling periods. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) for handling powders.[10][11] | To prevent inhalation of fine dust particles, which can irritate the respiratory tract and may have long-term health effects.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for minimizing the risk of exposure during routine laboratory work.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area and ensure it is well-ventilated.[13]
-
For small spills, use a HEPA-filter vacuum for cleanup; do not dry sweep.[16]
-
Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.[13]
-
Do not wash spills into the sewer system.[13]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Due to the presence of the thiourea moiety, this compound should be treated as hazardous waste.[3]
-
Container Management:
-
Collect all waste material (including contaminated PPE) in clearly labeled, sealed containers.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[13]
-
-
Disposal Method:
-
Thiourea-containing waste should not be disposed of down the drain.[3]
-
Treatment methods for thiourea in waste streams may include oxidation or activated carbon treatment followed by ion exchange.[17][18]
-
Benzoic acid waste should also be disposed of as hazardous waste and not discharged into sewer systems.[13][14]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols, as regulations can vary.
-
References
- Benchchem.
- PubMed.
- ResearchGate.
- Camachem.
- bioRxiv.
- Wikipedia. Thiourea.
- Fisher Scientific.
- VelocityEHS. Benzoic Acid – Uses and Safety.
- Chemical Safety: Personal Protective Equipment.
- ACS Material. PPE and Safety for Chemical Handling.
- Penta chemicals. Benzoic acid.
- Sigma-Aldrich.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- SDS of Benzoic Acid: Important Data and Inform
- Redox.
- Sigma-Aldrich.
- Astech Ireland.
- Redox.
- National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).
- BENZOIC ACID Safety D
- Sigma-Aldrich.
- Google Patents.
- Google Patents.
- Carl ROTH.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
- Chemos GmbH&Co.KG.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. camachem.com [camachem.com]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. redox.com [redox.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. chemos.de [chemos.de]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. ehs.com [ehs.com]
- 14. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 15. PPE and Safety for Chemical Handling [acsmaterial.com]
- 16. nj.gov [nj.gov]
- 17. JP2005296863A - Method for treating waste liquid containing thiourea and apparatus - Google Patents [patents.google.com]
- 18. JPS61242684A - Method for treating waste liquid containing thiourea and/or its derivatives - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
